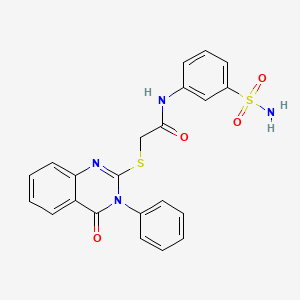
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide, also known as Compound X, is a novel small molecule that has attracted significant attention in the scientific community for its potential therapeutic applications. This compound has been synthesized through a series of chemical reactions and has shown promising results in various research studies.
Mecanismo De Acción
The mechanism of action of 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer cells. Additionally, 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of various genes involved in cancer cell growth and proliferation. Additionally, 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been shown to induce cell cycle arrest in cancer cells, leading to their death. Furthermore, 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X in lab experiments is its high potency and specificity towards cancer cells. Additionally, it has been shown to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X. One potential application is its use in combination therapy with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to investigate the potential of 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X in the treatment of inflammatory diseases. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X in vivo to determine its safety and efficacy in animal models.
Métodos De Síntesis
The synthesis of 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X involves several chemical reactions, including the condensation of 2-aminobenzamide with 2-bromoacetophenone, followed by the reaction of the resulting product with thiourea to form 2-(4-oxo-3-phenylquinazolin-2-yl)thiourea. This intermediate is then reacted with 3-aminobenzenesulfonamide to form 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X.
Aplicaciones Científicas De Investigación
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells in various types of cancers, including breast, lung, and colon cancer. Additionally, 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been shown to have anti-inflammatory and anti-oxidative properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c23-32(29,30)17-10-6-7-15(13-17)24-20(27)14-31-22-25-19-12-5-4-11-18(19)21(28)26(22)16-8-2-1-3-9-16/h1-13H,14H2,(H,24,27)(H2,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKVNUYGQFLLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7534477.png)

![2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B7534490.png)
![Ethyl 4-(2-chlorophenyl)-2-[(2-methylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B7534494.png)


![N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B7534517.png)
![3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534521.png)
![N-(2-chloro-5-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7534524.png)
![4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol](/img/structure/B7534526.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide](/img/structure/B7534527.png)

![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7534535.png)
![2-(2,3-dihydroindol-1-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534536.png)